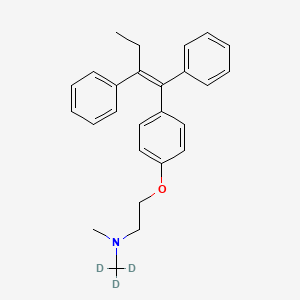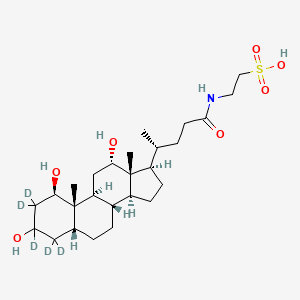
D-Arabinose-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Arabinose-d2: is a deuterated form of D-arabinose, a naturally occurring pentose sugar. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in various scientific studies, particularly in tracing and metabolic studies. D-Arabinose itself is a component of biopolymers such as hemicellulose and pectin, and it plays a role in the metabolism of certain bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Arabinose-d2 can be synthesized through the deuteration of D-arabinose. One common method involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) under specific conditions. The process typically involves dissolving D-arabinose in deuterium oxide and allowing the exchange to occur over time, often catalyzed by a base or acid to facilitate the exchange .
Industrial Production Methods: Industrial production of D-arabinose involves the conversion of sodium gluconate into D-arabinose using ferric sulfate as a catalyst and hydrogen peroxide as an oxidizing agent. The process includes steps such as electrodialysis, ion exchange, concentration, decolorization, and crystallization to obtain high-purity D-arabinose .
Analyse Chemischer Reaktionen
Types of Reactions: D-Arabinose-d2 undergoes various chemical reactions, including:
Oxidation: D-Arabinose can be oxidized to form D-arabinonic acid using oxidizing agents such as nitric acid.
Reduction: It can be reduced to form D-arabitol using reducing agents like sodium borohydride.
Isomerization: D-Arabinose can be isomerized to D-ribulose using arabinose isomerase.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Isomerization: Arabinose isomerase enzyme under mild conditions.
Major Products:
Oxidation: D-Arabinonic acid.
Reduction: D-Arabitol.
Isomerization: D-Ribulose.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Arabinose-d2 is used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar metabolism. Its deuterated form allows for precise tracking using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, D-arabinose is used to study the metabolism of certain bacteria, such as Escherichia coli, which can utilize D-arabinose as a carbon source .
Medicine: D-Arabinose has shown potential in cancer research. Studies have indicated that D-arabinose can induce cell cycle arrest and promote autophagy in breast cancer cells via the p38 MAPK signaling pathway .
Industry: D-Arabinose is used in the production of riboflavin (vitamin B2) and as an intermediate in the synthesis of antiviral and anticancer drugs .
Wirkmechanismus
D-Arabinose-d2 exerts its effects primarily through its involvement in metabolic pathways. In cancer research, D-arabinose has been shown to induce cytotoxicity by promoting autophagy and activating the p38 MAPK signaling pathway. This leads to cell cycle arrest and inhibition of tumor cell proliferation . The deuterated form allows for detailed tracking and analysis of these pathways using advanced analytical techniques.
Vergleich Mit ähnlichen Verbindungen
L-Arabinose: Another pentose sugar, commonly found in nature and used in similar metabolic studies.
D-Xylose: A structurally similar pentose sugar used in various biochemical applications.
Uniqueness: D-Arabinose-d2 is unique due to its deuterated form, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms of sugar metabolism is crucial .
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
152.14 g/mol |
IUPAC-Name |
(2S,3R,4R)-5,5-dideuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i2D2 |
InChI-Schlüssel |
PYMYPHUHKUWMLA-QMQQWFHOSA-N |
Isomerische SMILES |
[2H]C([2H])([C@H]([C@H]([C@@H](C=O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)

![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)







